5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one 5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Brand Name: Vulcanchem
CAS No.: 1909325-85-4
VCID: VC6958621
InChI: InChI=1S/C7H6BrN3O/c1-11-7(12)5-2-4(8)3-9-6(5)10-11/h2-3H,1H3,(H,9,10)
SMILES: CN1C(=O)C2=C(N1)N=CC(=C2)Br
Molecular Formula: C7H6BrN3O
Molecular Weight: 228.049

5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

CAS No.: 1909325-85-4

Cat. No.: VC6958621

Molecular Formula: C7H6BrN3O

Molecular Weight: 228.049

* For research use only. Not for human or veterinary use.

5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one - 1909325-85-4

Specification

CAS No. 1909325-85-4
Molecular Formula C7H6BrN3O
Molecular Weight 228.049
IUPAC Name 5-bromo-2-methyl-1H-pyrazolo[3,4-b]pyridin-3-one
Standard InChI InChI=1S/C7H6BrN3O/c1-11-7(12)5-2-4(8)3-9-6(5)10-11/h2-3H,1H3,(H,9,10)
Standard InChI Key KPPLGANHODHPFZ-UHFFFAOYSA-N
SMILES CN1C(=O)C2=C(N1)N=CC(=C2)Br

Introduction

Structural and Physicochemical Properties

The molecular architecture of 5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (IUPAC name: 5-bromo-2-methyl-1H-pyrazolo[3,4-b]pyridin-3-one) centers on a bicyclic framework where a pyrazole ring is annulated to a pyridine ring at the 3,4-b positions. Key substituents include a bromine atom at the 5-position and a methyl group at the 2-position, which influence electronic distribution and steric interactions.

PropertyValue/Descriptor
Molecular FormulaC₇H₆BrN₃O
Molecular Weight228.05 g/mol
SMILESCN1C(=O)C2=C(N1)N=CC(=C2)Br
InChI KeyKPPLGANHODHPFZ-UHFFFAOYSA-N
Canonical SMILESCN1C(=O)C2=C(N1)N=CC(=C2)Br
Topological Polar SA58.7 Ų
Hydrogen Bond Acceptor4

The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the methyl group at N-2 modulates solubility and metabolic stability. Computational models predict a collision cross-section (CCS) of approximately 142.3 Ų for the [M+H]+ adduct, aligning with analogs in the pyrazolopyridine class .

Synthetic Strategies and Functionalization

Recent advances in pyrazolopyridine synthesis, particularly for halogenated derivatives, highlight methodologies applicable to this compound. A representative approach involves:

  • Core Formation: Condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions (e.g., trifluoroacetic acid) to construct the bicyclic framework .

  • Halogen Introduction: Electrophilic bromination at the 5-position using N-bromosuccinimide (NBS) in dichloromethane.

  • N-Methylation: Selective alkylation at the N-2 position using methyl iodide in the presence of a base such as potassium carbonate.

Critical to scalability is the use of continuous-flow reactors, which improve yield (reported up to 78% for analogous systems) and reduce byproduct formation . Post-synthetic modifications exploit the bromine substituent for diversification:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids introduces aromatic groups at C-5.

  • Buchwald-Hartwig Amination: Substitution with amines under Pd/Xantphos catalysis yields amino derivatives.

These transformations underscore the compound’s utility as a versatile scaffold in fragment-based drug discovery (FBDD) .

Biological Activity and Mechanism

While direct studies on 5-bromo-2-methyl-1H,2H,3H-pyrazolopyridin-3-one are sparse, structural analogs in the pyrazolopyridine family exhibit pronounced activity against kinase targets, particularly tropomyosin receptor kinases (TRKs). The inhibition mechanism typically involves:

  • ATP-Competitive Binding: Pyrazolopyridines occupy the adenosine triphosphate (ATP)-binding pocket of TRKs, disrupting phosphorylation events.

  • Downstream Pathway Modulation: Inhibition attenuates Ras/Erk and PI3K/Akt signaling, inducing apoptosis in cancer cell lines.

Pharmacokinetic profiling of related compounds reveals moderate CYP450 inhibition (notably CYP3A4), suggesting potential drug-drug interactions. Metabolic stability in human liver microsomes ranges from t₁/₂ = 32–45 minutes, necessitating prodrug strategies for therapeutic applications.

Applications in Drug Discovery

The compound’s dual functionality (halogen and methyl groups) positions it as a lead candidate for:

  • Oncology: TRK inhibitors are clinically validated in NTRK-fusion cancers. Structural tuning of the pyrazolopyridine core enhances blood-brain barrier penetration for CNS malignancies.

  • Inflammation: JAK/STAT pathway modulation via kinase inhibition shows promise in autoimmune disease models.

  • Antimicrobials: Preliminary screens indicate activity against Gram-positive pathogens through undetermined targets.

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Regioselective functionalization at N-1 vs. N-2 requires advanced protecting group strategies.

  • Solubility: LogP ≈ 2.1 limits aqueous solubility, mandating formulation innovations.

Ongoing research prioritizes deuterium incorporation at the methyl group to improve metabolic stability and the development of bifunctional PROTACs leveraging the bromine handle for targeted protein degradation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator